

# An In-depth Technical Guide to Methylenomycin B: Physical, Chemical, and Biological Aspects

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methylenomycin B

Cat. No.: B15369173

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This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Methylenomycin B**, a cyclopentanone-derived antibiotic. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation in structured tables, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

## Physical and Chemical Properties

**Methylenomycin B** is a naturally occurring antibiotic produced by *Streptomyces coelicolor* A3(2).<sup>[1]</sup> It is a neutral, colorless oil and is effective against both Gram-negative and Gram-positive bacteria.<sup>[1][2]</sup>

## Structural and General Properties

Property	Value	Source
IUPAC Name	2,3-Dimethyl-5-methylene-2-cyclopenten-1-one	<sup>[1][3]</sup>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O	<sup>[1][3]</sup>
Molecular Weight	122.16 g/mol	<sup>[3]</sup>
CAS Number	52775-77-6	<sup>[1]</sup>
Appearance	Neutral colorless oil	<sup>[4]</sup>

## Physicochemical Data

Property	Value	Notes
Boiling Point	Estimated: ~180-190 °C at 760 mmHg	The boiling point of the related compound 2,3-dimethyl-2-cyclopenten-1-one is 172.4 °C at 760 mmHg.[5] The addition of an exocyclic methylene group would likely increase the boiling point.
Melting Point	Not applicable	As it is an oil at room temperature.
Solubility	Soluble: Ether, Benzene, Chloroform, Ethyl acetate, Acetone, AlcoholsSlightly Soluble: n-hexane, Petroleum ether	[4] Quantitative data (mg/mL) is not readily available in published literature.

## Spectral Data

The structural elucidation of **Methylenomycin B** has been supported by various spectroscopic techniques.

Technique	Data Highlights	Source
$^1\text{H}$ NMR	Spectral data is available in the literature, often in supplementary information of synthetic studies.	[6][7]
$^{13}\text{C}$ NMR	PubChem lists the source of a $^{13}\text{C}$ NMR spectrum as J. Amer. Chem. Soc. 105, 6761(1983).	[3]
Mass Spectrometry (MS)	GC-MS data is available in spectral databases.	[3]
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available in spectral databases.	[3]
UV-Vis Spectroscopy	$\lambda_{\text{max}}$ at 240 nm in methanol.	[4]

## Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of **Methylenomycin B** are crucial for further research and development. The following sections summarize the general methodologies found in the literature.

### Total Synthesis of Methylenomycin B

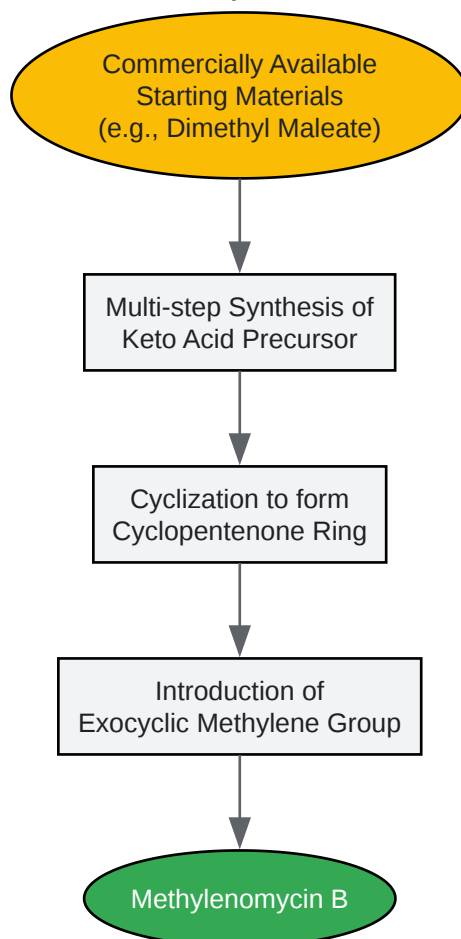
The total synthesis of **Methylenomycin B** has been reported in the scientific literature. One of the key publications outlining a synthetic route is:

- Siwapinyoyos, T.; Thebtaranonth, Y. J. Org. Chem. 1982, 47 (4), pp 598–603.

**General Methodology:** The synthesis of the cyclopentenoid antibiotic is challenging due to the lability of the  $\alpha$ -methylene ketone moiety. Therefore, the exocyclic double bond is typically introduced in the final stages of the synthesis. Retrosynthetic analysis often involves the preparation of a keto acid precursor from starting materials like dimethyl maleate through a multi-step process.

Workflow for Total Synthesis:

#### General Workflow for Total Synthesis of Methylenomycin B



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A generalized workflow for the total synthesis of **Methylenomycin B**.

## Isolation from *Streptomyces coelicolor*

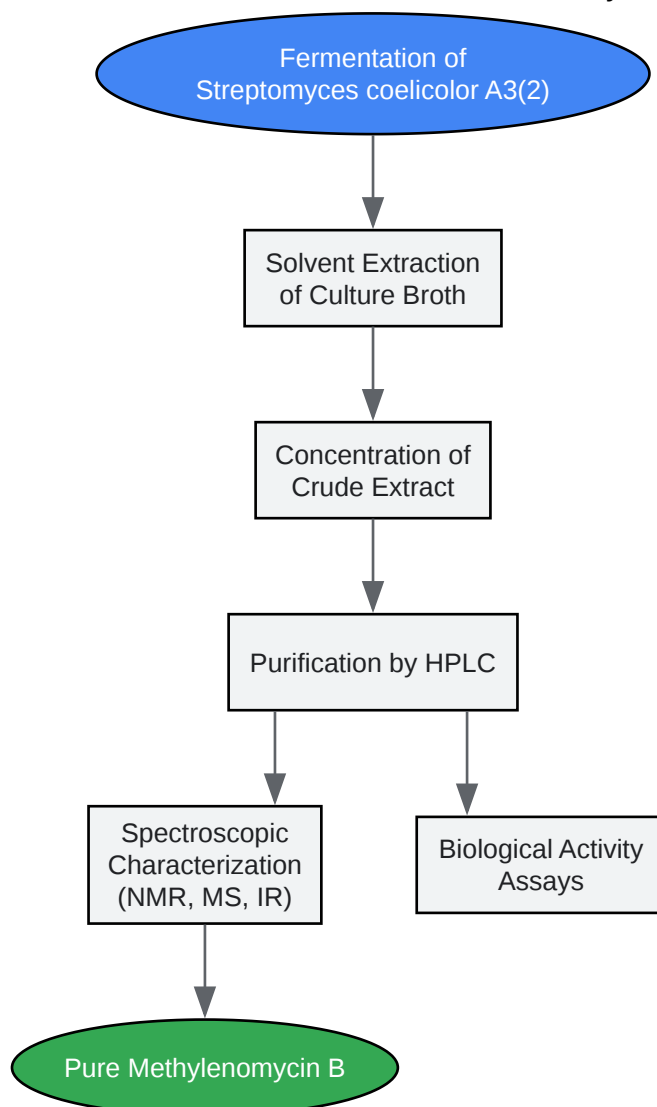
The isolation of **Methylenomycin B** from its natural source is a critical process for obtaining the compound for biological studies. A key publication describing the production and isolation is:

- Hobbs, G., et al. J. Bacteriol.1992, 174 (5), pp 1487–1494.[8]

General Methodology: *Streptomyces coelicolor* A3(2) is cultured in a defined medium where the synthesis of methylenomycin is favored. The production of the antibiotic typically occurs late in the growth phase. The culture broth is then harvested, and the compound is extracted using organic solvents. Purification is achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Workflow for Isolation and Characterization:

#### Workflow for Isolation and Characterization of Methylenomycin B



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A general workflow for the isolation and characterization of **Methylenomycin B**.

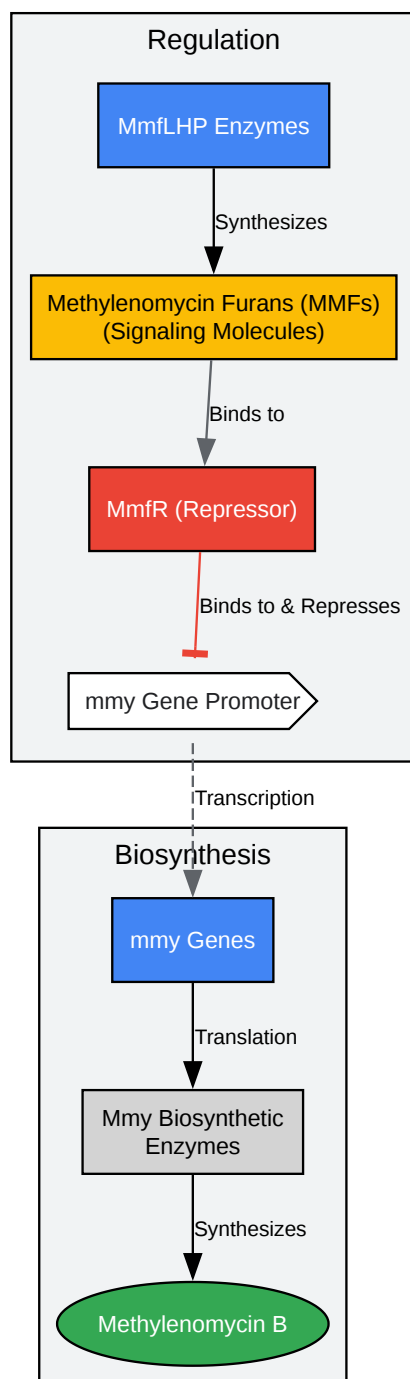
## Biological Activity and Regulation of Biosynthesis

**Methylenomycin B** exhibits broad-spectrum antibiotic activity.[1] While the precise molecular mechanism of its antibacterial action is not fully elucidated in the provided search results, the regulation of its biosynthesis in *Streptomyces coelicolor* is well-studied. The genes responsible for methylenomycin production (mmy) and resistance (mmr) are located on the SCP1 plasmid.  
[9]

The biosynthesis is, in part, regulated by a TetR-family transcriptional repressor, MmfR. In the absence of signaling molecules, MmfR binds to the DNA and represses the expression of the mmy genes. The biosynthesis of small signaling molecules, methylenomycin furans (MMFs), is controlled by the MmfLHP enzymes. When MMFs are produced, they bind to MmfR, causing a conformational change that leads to its dissociation from the DNA, thereby derepressing the biosynthetic genes and allowing for the production of methylenomycin.

Regulatory Pathway of **Methylenomycin B** Biosynthesis:

## Regulatory Pathway of Methylenomycin Biosynthesis

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The regulatory cascade controlling **Methylenomycin** biosynthesis.

## Conclusion

**Methylenomycin B** remains a compound of interest due to its antibiotic properties. This guide has consolidated the available information on its physical and chemical characteristics, outlined the general procedures for its synthesis and isolation, and provided an overview of the regulation of its biosynthesis. Further research is warranted to fully elucidate its mechanism of action, which will be critical for any future drug development efforts based on this natural product.

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